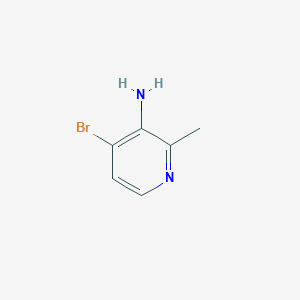

4-Bromo-2-methylpyridin-3-amine

Descripción general

Descripción

4-Bromo-2-methylpyridin-3-amine is a brominated pyridine derivative that is of interest due to its potential applications in pharmaceuticals and chemical synthesis. While the provided papers do not directly discuss 4-Bromo-2-methylpyridin-3-amine, they do provide insights into the chemistry of related bromopyridines and their reactivity, which can be extrapolated to understand the properties and reactivity of 4-Bromo-2-methylpyridin-3-amine.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation, amination, and other transformations of pyridine precursors. For example, the synthesis of 2-Amino-6-bromopyridine was achieved through a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the preparation of brominated 2- and 4-aminopyridines involved the action of ammonia on bromopyridines . These methods could potentially be adapted for the synthesis of 4-Bromo-2-methylpyridin-3-amine.

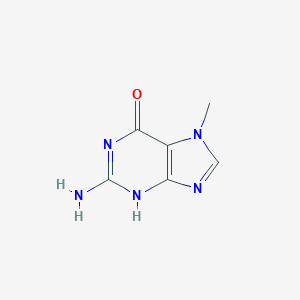

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For instance, the structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was determined by X-ray crystallographic analysis, revealing hydrogen bonding and short contacts that influence the crystal packing . These structural insights are relevant for understanding the molecular geometry and potential intermolecular interactions of 4-Bromo-2-methylpyridin-3-amine.

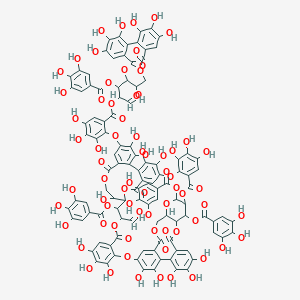

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can undergo various chemical reactions. The reactivity of the bromine atoms in brominated pyridines towards nucleophiles was explored, showing that small nucleophiles replace the methylsulfonyl group, while bulky nucleophiles replace the bromine atom at the 2 position . Additionally, the self-condensation of 4-bromopyridine was studied, leading to the synthesis of a conjugated polymer . These studies suggest that 4-Bromo-2-methylpyridin-3-amine could also participate in nucleophilic substitution reactions and polymerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by their molecular structure. For example, the water solubility of poly(4-bromopyridine) synthesized from 4-bromopyridine indicates that the bromopyridine unit can impart solubility characteristics to polymers . The stability and synthetic efficiency of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry also highlight the importance of the bromine substituent in determining the reactivity and utility of these compounds . These properties are likely to be relevant for 4-Bromo-2-methylpyridin-3-amine as well, affecting its behavior in chemical syntheses and potential applications.

Aplicaciones Científicas De Investigación

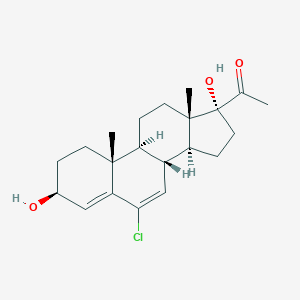

Application 1: Synthesis of Novel Pyridine-Based Derivatives

- Summary of the Application: The compound “4-Bromo-2-methylpyridin-3-amine” is used in the synthesis of novel pyridine-based derivatives. These derivatives have potential applications in various fields, including as chiral dopants for liquid crystals .

- Methods of Application: The synthesis involves a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids. This reaction is catalyzed by palladium and uses K3PO4 as a base .

- Results or Outcomes: The reaction yields a series of novel 5-aryl-2-methylpyridin-3-amine molecules. The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds. In addition, the compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .

Application 2: Raw Material in Various Fields

- Summary of the Application: “4-Bromo-2-methylpyridin-3-amine” is an important raw material and intermediate used in organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .

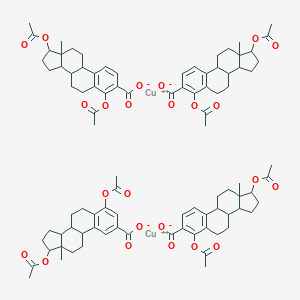

Application 3: Synthesis of Methoxo-Bridged Copper (II) Complexes

- Summary of the Application: “4-Bromo-2-methylpyridin-3-amine” can act as a ligand and form methoxo-bridged copper (II) complexes .

Application 4: Pharmaceutical Intermediate

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORELOTUWTIKRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560030 | |

| Record name | 4-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylpyridin-3-amine | |

CAS RN |

126325-48-2 | |

| Record name | 4-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)

![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)